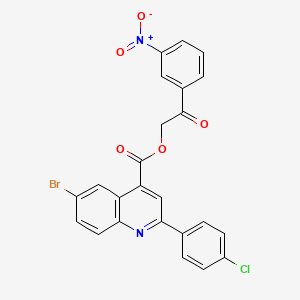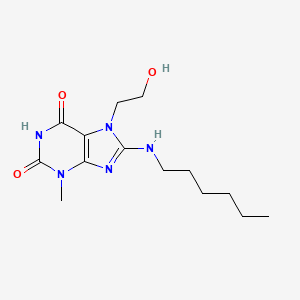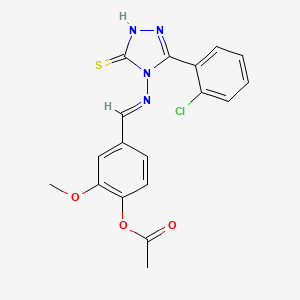
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
准备方法
合成路线和反应条件
6-溴-2-(4-氯苯基)喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯的合成通常涉及多步有机反应。常见的合成路线可能包括:
喹啉核心形成: 从适当的苯胺衍生物开始,可以通过Skraup合成或Friedländer合成合成喹啉核心。
取代基的引入: 可以通过亲电芳香取代反应引入6-溴和2-(4-氯苯基)基团。
酯化: 4-位的羧酸基团可以在酸性条件下与2-(3-硝基苯基)-2-氧代乙醇酯化。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线以最大限度地提高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 硝基苯基可以被还原形成氨基。
还原: 硝基可以使用诸如钯催化剂与氢气的试剂还原为胺。
取代: 溴原子可以在亲核芳香取代反应中被其他亲核试剂取代。
常见试剂和条件
氧化: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 钯碳 (Pd/C) 上的氢气 (H2) 或氯化亚锡 (SnCl2)。
取代: 甲醇钠 (NaOCH3) 或乙醇钠 (NaOEt)。
主要产物
硝基还原: 形成 6-溴-2-(4-氯苯基)喹啉-4-羧酸-2-(3-氨基苯基)-2-氧代乙酯。
溴取代: 根据所用亲核试剂,形成各种取代的喹啉衍生物。
科学研究应用
6-溴-2-(4-氯苯基)喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯在科学研究中可能有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 潜在用作探针来研究生物学途径。
医学: 研究其药理特性以用于潜在的治疗应用。
工业: 可能用于开发新材料或用作化学反应中的催化剂。
5. 作用机理
该化合物的作用机制将取决于其特定的生物靶标。通常,喹啉衍生物可以与各种酶、受体或 DNA 相互作用。硝基苯基、溴和氯苯基的存在可能会增强其对某些分子靶标的结合亲和力和特异性。
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA. The presence of the nitrophenyl, bromo, and chlorophenyl groups may enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
类似化合物
- 6-溴喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯
- 2-(4-氯苯基)喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯
- 6-溴-2-苯基喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯
独特性
6-溴-2-(4-氯苯基)喹啉-4-羧酸-2-(3-硝基苯基)-2-氧代乙酯中取代基的独特组合可能会赋予其与其他喹啉衍生物不同的化学和生物学特性。这可能包括增强的反应活性、结合亲和力或生物活性。
属性
CAS 编号 |
355420-60-9 |
|---|---|
分子式 |
C24H14BrClN2O5 |
分子量 |
525.7 g/mol |
IUPAC 名称 |
[2-(3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-6-9-21-19(11-16)20(12-22(27-21)14-4-7-17(26)8-5-14)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |
InChI 键 |
KHRZMUBPLLDUKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)



